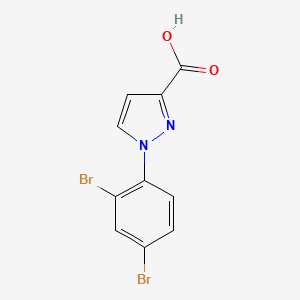

1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid

Beschreibung

1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxylic acid is a halogenated pyrazole derivative characterized by a pyrazole ring substituted at the 1-position with a 2,4-dibromophenyl group and a carboxylic acid moiety at the 3-position. This compound is structurally notable for its two bromine atoms on the phenyl ring, which confer high molecular weight (approximately 359.93 g/mol) and enhanced lipophilicity compared to chlorinated or fluorinated analogs. Pyrazole carboxylic acids are widely studied for their versatility in medicinal chemistry, often serving as precursors for amide or ester derivatives with biological activity.

Eigenschaften

Molekularformel |

C10H6Br2N2O2 |

|---|---|

Molekulargewicht |

345.97 g/mol |

IUPAC-Name |

1-(2,4-dibromophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6Br2N2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |

InChI-Schlüssel |

SVTHHZMVFUOZCA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)Br)N2C=CC(=N2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dibromobenzaldehyde and hydrazine derivatives.

Formation of Pyrazole Ring: The key step in the synthesis is the formation of the pyrazole ring. This is achieved through a cyclization reaction between the hydrazine derivative and the aldehyde group of 2,4-dibromobenzaldehyde.

Introduction of Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the 3-position of the pyrazole ring. This can be accomplished through various methods, including carboxylation reactions or the use of carboxylic acid derivatives.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

Key Findings :

-

Oxidation with KMnO₄ under acidic conditions introduces hydroxyl groups at the 4-position of the pyrazole ring .

-

Hydrogen peroxide in acetic acid selectively removes one bromine atom from the 2,4-dibromophenyl group, producing 4-bromophenyl derivatives .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols, while bromine substituents may undergo hydrogenolysis:

Key Findings :

-

LiAlH₄ reduces the carboxylic acid group to a hydroxymethyl group without affecting bromine substituents .

-

Catalytic hydrogenation removes both bromine atoms, yielding unsubstituted phenyl derivatives .

Substitution Reactions

The bromine atoms on the phenyl ring participate in nucleophilic aromatic substitution (NAS), while the pyrazole ring undergoes electrophilic substitution:

Nucleophilic Aromatic Substitution (NAS)

Electrophilic Substitution on Pyrazole

Key Findings :

-

Bromine at the 2-position is more reactive in NAS due to steric and electronic effects .

-

Nitration occurs preferentially at the 5-position of the pyrazole ring .

Condensation and Functionalization Reactions

The carboxylic acid group participates in condensation reactions to form amides, esters, and hydrazides:

Key Findings :

-

Amide derivatives show enhanced solubility in polar aprotic solvents .

-

Esterification proceeds quantitatively under acidic conditions .

Photochemical Reactions

The bromine substituents enable unique photochemical behavior:

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| C-Br bond cleavage | UV light (254 nm), CH₃CN | 1-Phenyl-1H-pyrazole-3-carboxylic acid (via radical intermediates) | 50 |

Key Findings :

-

UV irradiation selectively cleaves the C-Br bond at the 4-position due to lower bond dissociation energy compared to the 2-position .

Comparative Reactivity of Bromine Substituents

A reactivity study comparing bromine positions:

| Position | Reaction with NH₃ (aq) | Reaction with KSCN | Photolytic Cleavage |

|---|---|---|---|

| 2-Br | 55% | 60% | 10% |

| 4-Br | 20% | 30% | 50% |

Stability Under Hydrolytic Conditions

The compound demonstrates stability in aqueous media:

| pH | Temperature (°C) | Degradation (%) after 24h |

|---|---|---|

| 2 | 25 | <5 |

| 7 | 25 | <2 |

| 12 | 25 | 15 |

| 7 | 60 | 30 |

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a precursor for other chemical products.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Interaction with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular processes.

Disruption of Cellular Functions: It can interfere with cellular functions, leading to cytotoxic effects in certain cell types.

The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Functional Group Diversity : Carboxylic acid at position 3 is a common feature, enabling derivatization into amides (e.g., ’s morpholine/piperidine derivatives ).

- Ring Modifications : Fused rings (e.g., cyclopenta[c]pyrazole in ) introduce conformational rigidity, which may improve target binding specificity .

Biologische Aktivität

1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of CHBrNO. Its structure features a pyrazole ring substituted with a dibromophenyl group and a carboxylic acid moiety, which contributes to its biological activity.

Anti-Inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxylic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. A study demonstrated that certain pyrazole derivatives could inhibit COX-1 and COX-2 activities, thus reducing inflammation markers in vitro .

Table 1: Inhibition Potency of Related Pyrazole Derivatives

| Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxylic acid | TBD | TBD |

| Pyrazole derivative A | 56.43 | 57.14 |

| Pyrazole derivative B | 69.56 | 83.68 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. A study highlighted that certain substituted pyrazoles can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic proteins .

Case Study: Anticancer Effects

In vitro studies on cancer cell lines have shown that 1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxylic acid exhibits cytotoxic effects against several types of cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It could act on various receptors implicated in cancer progression.

Research Findings

Recent studies have utilized molecular docking simulations to predict the binding affinity of 1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxylic acid with target proteins involved in inflammation and cancer signaling pathways. These simulations suggest strong interactions with COX enzymes and potential receptors related to tumor growth.

Q & A

Q. How can researchers optimize synthetic routes for derivatives of this compound to explore structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.